molecular formula C3H2N2O2S B077527 1,2,5-Thiadiazole-3-carboxylic acid CAS No. 13368-86-0

1,2,5-Thiadiazole-3-carboxylic acid

Cat. No. B077527
CAS RN: 13368-86-0
M. Wt: 130.13 g/mol
InChI Key: GFTBMBHVZZFGCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,2,5-Thiadiazole derivatives are synthesized through various methods, involving the reaction of carboxylic acid derivatives bearing the 1,3,4-thiadiazole moiety. For instance, compounds with a 1,3,4-thiadiazole ring core and varying alkoxy terminal lengths have been synthesized and characterized through methods such as NMR spectroscopy, FTIR, and mass spectrometry. These compounds exhibit liquid crystalline behaviors, with their properties being dependent on the alkoxy chain length attached to the phenyl moiety (Jaffer et al., 2017).

Molecular Structure Analysis

The structural and electronic properties of thiadiazole derivatives, including those related to 1,2,5-thiadiazole-3-carboxylic acid, have been extensively studied using density functional theory (DFT). These studies provide insights into the conformers, dimeric forms, and vibrational analyses through experimental FT-IR and FT-Raman spectra, offering a deep understanding of their molecular geometry, electronic properties, and hydrogen bonding interactions (Singh et al., 2019).

Chemical Reactions and Properties

Thiadiazoles participate in various chemical reactions due to the reactivity of their ring atoms and substituents. These reactions include electrophilic and nucleophilic substitutions, cycloadditions, and rearrangements, contributing to the versatility of thiadiazole derivatives in synthesizing a wide range of compounds. For example, the synthesis of 2-amino-1,3,4-oxadiazoles and thiadiazoles through condensation and I2-mediated oxidative bond formation showcases their chemical reactivity (Niu et al., 2015).

Scientific Research Applications

  • Central Nervous System and Antimicrobial Activities : 1,2,5-Thiadiazoles, including the hydrazides of 1,2,5-Thiadiazole-3-carboxylic Acid, have shown potential in acting on the central nervous system (CNS) and possessing antimicrobial and antitumor activity (Belen'kaya, Vignevich, & Andronati, 1982).

  • Liquid Crystalline Behaviors : Carboxylic acid derivatives containing 1,2,5-Thiadiazole have been studied for their liquid crystalline behaviors, with findings indicating that compounds with longer carbon chains display a specific phase known as Smectic C phase (Jaffer, Aldhaif, & Tomi, 2017).

  • Synthesis Methods : New methods for synthesizing derivatives, such as 1,3,4-Thiadiazol-2-amine derivatives, have been developed. These methods avoid toxic additives and proceed through multiple steps, demonstrating the versatility of 1,2,5-Thiadiazole-based compounds (Kokovina, Gadomsky, Terentiev, & Sanina, 2021).

  • Antimicrobial Activities : Novel 1,3,4-Thiadiazole derivatives based on thiophene-2-carboxylic acid have shown significant antimicrobial activity against various bacterial strains and fungi, highlighting their potential in pharmacological applications (Muğlu, Yakan, & Shouaib, 2020).

  • Angiotensin II Receptor Antagonistic Activities : Benzimidazole derivatives bearing acidic heterocycles like 1,2,5-Thiadiazole have been found to possess angiotensin II receptor antagonistic activities, which can be relevant in cardiovascular pharmacology (Kohara et al., 1996).

Safety And Hazards

The safety information for 1,2,5-Thiadiazole-3-carboxylic acid includes hazard statements H315-H319-H335 and precautionary statements P261-P305+P351+P338 . It is recommended to be stored sealed in a dry environment at 2-8°C .

properties

IUPAC Name

1,2,5-thiadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O2S/c6-3(7)2-1-4-8-5-2/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTBMBHVZZFGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362769
Record name 1,2,5-thiadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5-Thiadiazole-3-carboxylic acid

CAS RN

13368-86-0
Record name 1,2,5-thiadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,5-thiadiazole-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
YF Shealy, JD Clayton - The Journal of Organic Chemistry, 1963 - ACS Publications
Basic reagents cleave the pyrimidine ring of [1, 2, 5] thiadiazolo [3, 4-d] pyrimidin-7 (6/7)-one (VII) under mild conditions. The products of these reactions are derivatives of the recently …
Number of citations: 14 pubs.acs.org
YF Shealy, JD Clayton - The Journal of Organic Chemistry, 1964 - ACS Publications
(VII). When the thiadiazole obtained from the alkaline cleavage of III was heated in boiling water for 2 hr., 86% of the compound was recovered. This result sup-ports the ureido acid …
Number of citations: 8 pubs.acs.org
LM Weinstock, PI Pollak - Advances in Heterocyclic Chemistry, 1968 - Elsevier
Publisher Summary This chapter presents the review of organic and physical chemistry of monocyclic 1, 2, 5-thiadiazoles up to the early part of 1967. Reference is made to the 2, 1, 3-…
Number of citations: 29 www.sciencedirect.com
VL Savel'ev, OL Samsonova, VS Troitskaya… - Chemistry of …, 1988 - Springer
The reaction of 3,4-diaminocoumarin with thionyl chloride gave 4H-[1]benzopyrano[3,4-c][1,2,5]thiadiazol-4-one (II), which was cleaved by the action of nucleophilic agents to the …
Number of citations: 3 link.springer.com
LM Weinstock, P Davis, B Handelsman… - The Journal of Organic …, 1967 - ACS Publications
XIo SC12 can be made. The reactions of sulfur monochloride suggest that the molecule can be polarized as C1SSS+ C15~ and in several instances compoundscontaining the …
Number of citations: 253 pubs.acs.org
YF Shealy, CA O'Dell - The Journal of Organic Chemistry, 1965 - ACS Publications
The procedure employed in the formation of the thiadiazolecarboxamidines (Ila-d) was successfully ex-tended to v-triazolo [4, 5-d] pyrimidines devoid of sub-stituents (other than …
Number of citations: 6 pubs.acs.org
LM Weinstock - 1958 - search.proquest.com
Indiana University Bloomington, Indiana June 1958 Page 1 SYNTHESIS AND PROPERTIES OF 1,2,5-THIADIAZOLE AND ITS DERIVATIVES f A Dissertation Presented by Leonard M. …
Number of citations: 5 search.proquest.com
YF Shealy, CA O'Dell - The Journal of Organic Chemistry, 1964 - ACS Publications
The structural assignments (VII-X) for the products of these reactions are based on their composition, characteristic ultraviolet spectra, and analogy to V-VI. However, if amino-group …
Number of citations: 12 pubs.acs.org
GR Collins - 1965 - search.proquest.com
DISCUSSION Essentially all of the compounds of 1, 2, 5-thiadiazole which will be discussed in this section are derived from either 1, 2, 5-thiadiazole-3-carboxylic or 3^--dicarboxylic aoid…
Number of citations: 0 search.proquest.com
I Sekikawa - Bulletin of the Chemical Society of Japan, 1960 - journal.csj.jp
As one of the series of studies on the relation between the antitubercular activity and the molecular structure, 2, 1, 3-benzothiadiazole-5-carboxylic acid was synthesized from 5-methyl-2…
Number of citations: 17 www.journal.csj.jp

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